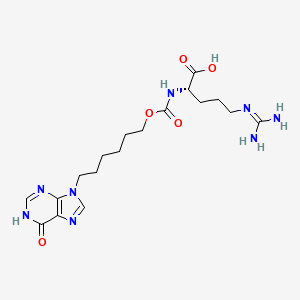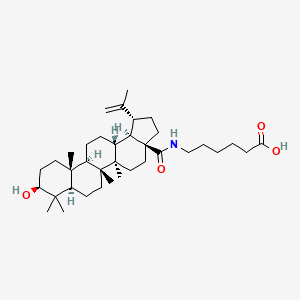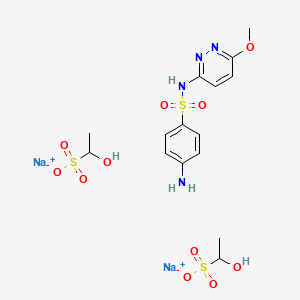
Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-ethanamine, 3a,12b-dihydro-N,N-dimethyl-1,3-diphenyl-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-ethanamine, 3a,12b-dihydro-N,N-dimethyl-1,3-diphenyl-, monohydrochloride is a complex organic compound with the molecular formula C32-H32-N4.Cl-H and a molecular weight of 509.14 . This compound is known for its unique chemical structure, which includes a combination of pyrazole and azepine rings, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-ethanamine, 3a,12b-dihydro-N,N-dimethyl-1,3-diphenyl-, monohydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the pyrazole and azepine rings through cyclization reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-ethanamine, 3a,12b-dihydro-N,N-dimethyl-1,3-diphenyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogens (e.g., chlorine, bromine). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-ethanamine, 3a,12b-dihydro-N,N-dimethyl-1,3-diphenyl-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an analgesic.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-ethanamine, 3a,12b-dihydro-N,N-dimethyl-1,3-diphenyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-propanamine: Similar structure but with a different side chain.
Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-butanamine: Another analog with a longer side chain.
Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-methanamine: A shorter side chain analog.
Uniqueness
The uniqueness of dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-ethanamine, 3a,12b-dihydro-N,N-dimethyl-1,3-diphenyl-, monohydrochloride lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
85008-82-8 |
|---|---|
Molekularformel |
C31H31ClN4 |
Molekulargewicht |
495.1 g/mol |
IUPAC-Name |
2-(3,5-diphenyl-3,4,13-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),4,7,9,11,14,16-heptaen-13-yl)-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C31H30N4.ClH/c1-33(2)21-22-34-27-19-11-9-17-25(27)29-30(23-13-5-3-6-14-23)32-35(24-15-7-4-8-16-24)31(29)26-18-10-12-20-28(26)34;/h3-20,29,31H,21-22H2,1-2H3;1H |
InChI-Schlüssel |
DFNQLJMTVYLNFR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN1C2=CC=CC=C2C3C(C4=CC=CC=C41)N(N=C3C5=CC=CC=C5)C6=CC=CC=C6.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(5,7-Dichloro-1,9-dihydro-9-oxo-2-phenylpyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone](/img/structure/B12718664.png)



![1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[4-(trifluoromethyl)phenyl]carbamothioylamino]thiourea](/img/structure/B12718701.png)





